1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol
Overview
Description
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol is an organic compound that features a benzodioxole ring attached to a propanol backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The resulting intermediate is then reacted with aryloxymethyloxiranes to produce the target compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol involves its interaction with various molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with proteins involved in cell division and apoptosis pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but lacks the amino group.
1,3-Benzodioxole-5-ol: Contains the benzodioxole ring with a hydroxyl group instead of the propanol backbone.
Uniqueness: 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol is unique due to the presence of both the amino group and the benzodioxole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-amino-2-(1,3-benzodioxol-5-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(12,5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,12H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBKPUNZVAPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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